Lipophilicity Advantage: LogP of 2-Chloro-5-methylbenzaldehyde Compared to Mono-Substituted Analogs
The target compound exhibits a calculated LogP (XLogP3-AA) of 2.4, which is significantly higher than that of 2-chlorobenzaldehyde (LogP ≈1.92) and 5-methylbenzaldehyde (LogP ≈1.61) [1]. This +0.48 to +0.79 Log unit increase translates to a 3- to 6-fold higher octanol/water partition coefficient, indicating superior membrane permeability potential [2].
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4 (XLogP3-AA) |
| Comparator Or Baseline | 2-Chlorobenzaldehyde: LogP ≈1.92; 5-Methylbenzaldehyde: LogP ≈1.61 |
| Quantified Difference | ΔLogP = +0.48 to +0.79 (3-6× higher partitioning) |
| Conditions | Computed by XLogP3 algorithm; PubChem data |
Why This Matters
Higher LogP directly impacts compound extraction efficiency, membrane permeability in cell-based assays, and chromatographic retention time, making 2-chloro-5-methylbenzaldehyde preferable when lipophilic character is a design requirement.
- [1] PubChem CID 15647278 (2-Chloro-5-methylbenzaldehyde, LogP 2.4); CID 8379 (2-Chlorobenzaldehyde, LogP 1.92); CID 61912 (5-Methylbenzaldehyde, LogP 1.61). National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
